molecular formula C15H14BrNO2 B6383557 3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261976-78-6

3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%

Cat. No. B6383557
CAS RN: 1261976-78-6
M. Wt: 320.18 g/mol
InChI Key: LKYWHYRAGDCCKQ-UHFFFAOYSA-N
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Description

3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95% (3-B5-4-N-N-DC-P-P, 95%) is an organic compound that has been studied for its potential applications in scientific research. It is a brominated phenol derivative with a dimethylaminocarbonyl substituent, which has been studied for its biological and biochemical properties. This compound has been used in a variety of laboratory experiments and has been found to be useful in a number of different areas.

Scientific Research Applications

3-B5-4-N-N-DC-P-P, 95% has been used in a variety of scientific research applications. It has been used as a substrate in enzyme assays, as a reagent in organic synthesis, and as a catalyst in the synthesis of other compounds. It has also been used in the synthesis of new molecules, such as peptides and proteins, which have potential applications in drug discovery. Additionally, it has been used as a fluorescent label in imaging studies, as well as in the study of cell signaling pathways.

Mechanism of Action

The mechanism of action of 3-B5-4-N-N-DC-P-P, 95% is not fully understood. However, it is known that the compound can interact with various proteins and enzymes in the body. For example, it has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, it has been found to bind to other proteins, such as collagen and elastin, which are involved in the structure of tissues and organs.
Biochemical and Physiological Effects
3-B5-4-N-N-DC-P-P, 95% has been studied for its biochemical and physiological effects. Studies have shown that it can affect the activity of certain enzymes and proteins, as well as the structure of tissues and organs. Additionally, it has been found to have an effect on the production of certain hormones, such as adrenaline and cortisol, which can affect the body’s response to stress.

Advantages and Limitations for Lab Experiments

3-B5-4-N-N-DC-P-P, 95% has several advantages for laboratory experiments. It is a relatively stable compound and can be easily synthesized and purified. Additionally, it is relatively non-toxic and has a low risk of adverse reactions. However, it is important to note that the compound is not suitable for use in humans or animals, and should only be used in laboratory experiments.

Future Directions

The potential applications of 3-B5-4-N-N-DC-P-P, 95% are numerous and are still being explored. Some potential future directions include the use of this compound in drug discovery, as a fluorescent label in imaging studies, and in the study of cell signaling pathways. Additionally, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential applications in medical research.

Synthesis Methods

3-B5-4-N-N-DC-P-P, 95% can be synthesized by a variety of methods. The most common method is a two-step reaction starting from 3-bromophenol and 4-dimethylaminocarbonylbenzoic acid. In the first step, the bromophenol is reacted with the dimethylaminocarbonylbenzoic acid in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired 3-B5-4-N-N-DC-P-P, 95%. In the second step, the product is purified by recrystallization from an appropriate solvent.

properties

IUPAC Name

4-(3-bromo-5-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-13(16)9-14(18)8-12/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYWHYRAGDCCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686455
Record name 3'-Bromo-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol

CAS RN

1261976-78-6
Record name 3'-Bromo-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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